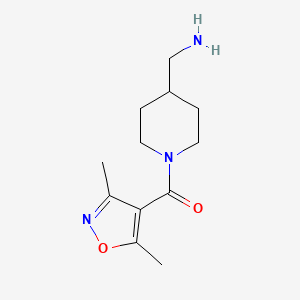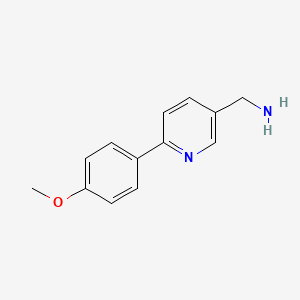![molecular formula C15H30N2 B1464686 [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine CAS No. 1281476-72-9](/img/structure/B1464686.png)
[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine
Overview
Description
[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine: is a chemical compound with a complex structure that includes a piperidine ring and a trimethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine typically involves the hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanone . This intermediate can then be further reacted with piperidine and other reagents to form the final compound. The reaction conditions often include the use of catalysts such as ruthenium or palladium and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve continuous hydrogenation processes to ensure high selectivity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the cyclohexyl group can be modified.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects . The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,3,5-Trimethylcyclohexanol: This compound shares the trimethylcyclohexyl group but differs in its functional groups and overall structure.
3,3,5-Trimethylcyclohexyl 1-piperidinylacetate: Another similar compound with a piperidine ring and a trimethylcyclohexyl group, but with different connectivity and functional groups.
Uniqueness: What sets [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine apart is its specific combination of functional groups and structural features.
Properties
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-12-8-14(10-15(2,3)9-12)17-6-4-13(11-16)5-7-17/h12-14H,4-11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPPAHYABGZSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464609.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464610.png)



![[1-(2-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1464615.png)





